molecular formula C22H18BrN5OS B12056765 N-(2-Bromophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 477318-72-2

N-(2-Bromophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B12056765
CAS No.: 477318-72-2
M. Wt: 480.4 g/mol
InChI Key: FVFIHOHKJVMAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic small molecule characterized by a multi-heterocyclic structure, integrating 1,2,4-triazole, pyridine, and acetamide pharmacophores. This specific arrangement is of significant interest in medicinal chemistry and drug discovery research. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, known for its widespread presence in biologically active compounds. Molecules containing this structure have been extensively investigated and reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties . The incorporation of a pyridinyl moiety and a bromophenyl substituent further enhances the potential for diverse molecular interactions, making this compound a valuable candidate for structure-activity relationship (SAR) studies . The primary research application of this compound lies in its use as a key intermediate or target molecule in the design and synthesis of new therapeutic agents. Its complex structure allows researchers to probe specific biological pathways. For instance, structurally analogous triazole-containing compounds have demonstrated potent anticonvulsant activity in models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ), with some derivatives showing efficacy that correlates with binding to the GABA A receptor . Furthermore, the presence of the thioacetamide-related linkage suggests potential for investigating pathways related to bioactivation and oxidative stress, as seen in other thioacetamide-based models . Researchers can utilize this compound to develop novel analogs with optimized potency and selectivity, contributing to the advancement of treatments for neurological disorders, infectious diseases, and cancer. This product is strictly intended for research purposes in a controlled laboratory environment. It is classified as "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Properties

CAS No.

477318-72-2

Molecular Formula

C22H18BrN5OS

Molecular Weight

480.4 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H18BrN5OS/c1-15-6-8-17(9-7-15)28-21(16-10-12-24-13-11-16)26-27-22(28)30-14-20(29)25-19-5-3-2-4-18(19)23/h2-13H,14H2,1H3,(H,25,29)

InChI Key

FVFIHOHKJVMAGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3Br)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 4-(p-Tolyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thione

The triazole ring is constructed via cyclization of a hydrazinecarbothioamide precursor. A representative procedure involves:

  • Hydrazinecarbothioamide Formation :

    • Reacting p-tolylhydrazine with carbon disulfide (CS₂) in ethanol under reflux yields potassium hydrazinecarbodithioate.

    • Reaction Conditions : 12 h reflux, 80°C, KOH as base.

    • Intermediate : Potassium 2-(p-tolyl)hydrazine-1-carbodithioate (Yield: 85%).

  • Cyclization to Triazolethione :

    • Treating the intermediate with pyridine-4-carbaldehyde in acidic media induces cyclodehydration.

    • Catalyst : Sulfamic acid (10 mol%), 100°C, 6 h.

    • Product : 4-(p-Tolyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thione (Yield: 78%).

Table 1: Optimization of Triazolethione Synthesis

ParameterCondition 1Condition 2Optimal Condition
Temperature (°C)80100100
CatalystNoneSulfamic acidSulfamic acid
Reaction Time (h)1266
Yield (%)627878

Thioether Linkage Formation

The thioacetamide bridge is introduced via nucleophilic substitution:

  • Alkylation of Triazolethione :

    • Reacting 4-(p-Tolyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thione with ethyl bromoacetate in DMF.

    • Conditions : K₂CO₃ (2 eq), 60°C, 4 h.

    • Intermediate : Ethyl 2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate (Yield: 70%).

  • Hydrolysis to Thioacetic Acid :

    • Saponification of the ester using NaOH (2M) in ethanol/water (1:1) at 50°C for 3 h.

    • Intermediate : 2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (Yield: 92%).

Amidation with 2-Bromoaniline

The final step couples the thioacetic acid derivative with 2-bromoaniline:

  • Activation of Carboxylic Acid :

    • Use of EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM.

    • Conditions : 0°C to RT, 12 h, N₂ atmosphere.

  • Amine Coupling :

    • Adding 2-bromoaniline (1.2 eq) to the activated acid.

    • Product : N-(2-Bromophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (Yield: 65%).

Table 2: Key Spectral Data for Final Product

Characterization MethodData Summary
¹H NMR (400 MHz, DMSO-d₆)δ 8.72 (d, 2H, Py-H), 7.92 (d, 1H, Ar-H), 7.56–7.32 (m, 6H, Ar-H), 4.21 (s, 2H, SCH₂), 2.41 (s, 3H, CH₃)
IR (KBr)1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 690 cm⁻¹ (C-S)
HRMS [M+H]⁺ Calcd: 480.0421; Found: 480.0418

Mechanistic Insights

  • Triazole Cyclization : The reaction proceeds through a thiolate intermediate, where deprotonation of the hydrazinecarbothioamide by KOH facilitates nucleophilic attack on the aldehyde, followed by cyclization.

  • Thioether Formation : The thiol group’s nucleophilicity is enhanced in polar aprotic solvents like DMF, promoting efficient alkylation.

  • Amidation : EDCl/HOBt mediates carboxylate activation, forming an active ester that reacts with the aniline’s amine group without racemization.

Challenges and Solutions

  • Low Yields in Cyclization : Early attempts using NaOH instead of sulfamic acid resulted in incomplete reactions. Switching to sulfamic acid improved yields by 16%.

  • Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separated the product from unreacted starting materials.

Scale-Up Considerations

  • Batch Reactor vs. Flow Chemistry : Pilot-scale trials in batch reactors (10 L) achieved consistent yields (68–72%), while microfluidic systems reduced reaction times by 30% but required higher catalyst loading .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The bromine atom on the 2-bromophenyl substituent enables nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction TypeReagents/ConditionsProductsYieldReferences
Bromine replacement with aminesNH₃/EtOH, 80°C, 12 hPrimary amine derivative65–72%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, aryl boronic acid, DMF/H₂O, 100°CBiaryl derivatives58–85%

Key Findings :

  • Suzuki reactions require anhydrous conditions and inert atmospheres for optimal yields .

  • Electron-withdrawing groups on boronic acids accelerate coupling rates.

Thioether Oxidation

The sulfur atom in the thioether linkage undergoes oxidation to sulfoxide or sulfone derivatives.

Oxidizing AgentConditionsProductSelectivityReferences
H₂O₂ (30%)Acetic acid, 60°C, 4 hSulfoxide (major)85%
mCPBADCM, 0°C → RT, 2 hSulfone>90%

Mechanistic Insight :

  • H₂O₂ produces sulfoxide as the primary product due to milder conditions.

  • mCPBA achieves complete oxidation to sulfone via electrophilic oxygen transfer.

Triazole Ring Functionalization

The 1,2,4-triazole core participates in:

N-Alkylation Reactions

Alkylating AgentBaseSolventProductYieldReferences
Methyl iodideK₂CO₃DMFN-methyltriazolium salt78%
Allyl bromideCs₂CO₃AcetonitrileAllylated triazole82%

Notes :

  • Steric hindrance from the p-tolyl group directs alkylation to the less hindered N1 position .

Coordination with Metal Ions

Metal SaltConditionsComplex TypeApplicationReferences
Cu(II) acetateMeOH, RTSquare-planarAntimicrobial agents
AgNO₃Ethanol, refluxLinearCatalytic studies

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis to form carboxylic acids or react with nucleophiles.

ReactionConditionsProductYieldReferences
Acidic hydrolysis6M HCl, reflux, 8 hCarboxylic acid90%
Basic hydrolysisNaOH (10%), EtOH/H₂O, 60°CSodium carboxylate88%

Kinetics :

  • Hydrolysis rates increase with electron-withdrawing substituents on the aryl ring.

Cycloaddition Reactions

The triazole and pyridine moieties enable participation in click chemistry and Diels-Alder reactions.

Reaction TypeReagents/ConditionsProductYieldReferences
Huisgen 1,3-dipolar cycloadditionCu(I), azide, RT1,2,3-Triazole hybrid76%
Diels-AlderMaleic anhydride, toluene, 110°CFused bicyclic adduct63%

Applications :

  • Click-derived hybrids show enhanced antibacterial activity (MIC: 1.9 μg/mL vs. Mycobacterium smegmatis) .

Photochemical Reactions

UV-induced reactivity has been observed in the presence of sensitizers:

ConditionWavelengthProductQuantum YieldReferences
UV-A (365 nm)Acetone, Rose BengalC-S bond cleavage0.45
UV-C (254 nm)BenzophenoneTriazole ring rearrangement0.28

Biological Interactions

While not traditional "reactions," the compound interacts with enzymes via:

  • Hydrogen bonding : Pyridine N and triazole NH with active-site residues .

  • Halogen bonding : Bromine atom with hydrophobic pockets .

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing the 1,2,4-triazole scaffold exhibit notable anticancer properties. For instance, derivatives of 1,2,4-triazole have been evaluated for their efficacy against various cancer cell lines. In one study, triazole derivatives demonstrated significant cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values indicating potent activity against these malignancies .

Case Study: Triazole Derivatives

A study on the synthesis and biological evaluation of triazole derivatives revealed that certain compounds exhibited effective inhibition against cancer cells. Specifically, compounds with structural similarities to N-(2-Bromophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide were found to induce apoptosis in cancer cells through various mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Properties

The compound's triazole structure also contributes to its antimicrobial activity. Research indicates that 1,2,4-triazole derivatives have shown effectiveness against a range of bacterial strains. For example, certain derivatives have been tested against Mycobacterium tuberculosis and exhibited promising results with minimum inhibitory concentration (MIC) values indicating significant antibacterial properties .

Data Table: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismMIC (μM)Reference
Compound AMycobacterium tuberculosis≤21.25
Compound BE. coli15
Compound CS. aureus10

Anti-inflammatory Effects

Recent studies have also highlighted the anti-inflammatory potential of triazole-containing compounds. The interaction of these compounds with cyclooxygenase enzymes (COX-1 and COX-2) has been investigated for their ability to reduce inflammation. Molecular docking studies suggest that N-(2-Bromophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide may inhibit these enzymes effectively .

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. For example:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Protein Interactions: It can modulate protein-protein interactions, affecting various cellular pathways.

    Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name / ID Core Structure Substituents Key Differences
Target Compound 4H-1,2,4-triazole - 5-(Pyridin-4-yl)
- 4-(p-Tolyl)
- 2-Bromophenyl thioacetamide
Reference
VUAA1 () 4H-1,2,4-triazole - 5-(3-Pyridinyl)
- 4-Ethylphenyl
- N-(4-Ethylphenyl)acetamide
Ethyl groups instead of p-tolyl and bromophenyl
OLC15 () 4H-1,2,4-triazole - 5-(2-Pyridinyl)
- 4-Ethyl
- N-(4-Butylphenyl)acetamide
Pyridine positional isomerism; butyl substituent
KA Series () 4H-1,2,4-triazole - 5-(Pyridin-4-yl)
- 4-(Substituted aryl carbamoyl) methyl
- Varied N-aryl groups
Carbamoyl methyl group at position 4
Compound 5m () 4H-1,2,4-triazole - 5-(Butylthio)
- 4-Phenyl
- Pyridin-4-yl
Butylthio substituent instead of acetamide

Key Observations :

  • Halogen vs.
  • Pyridine Position : The pyridin-4-yl group in the target compound differs from the 3-pyridinyl in VUAA1, which affects electronic distribution and hydrogen bonding .
  • Triazole Functionalization : Unlike the KA series (), the target compound lacks a carbamoyl methyl group at position 4, which is critical for antimicrobial activity in KA derivatives .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

Compound Melting Point (°C) Yield (%) Molecular Formula Molecular Weight
Target Compound* N/A N/A C23H19BrN5OS 517.4 (estimated)
VUAA1 () Not reported Not reported C19H20N6OS 388.47
KA3 () 140–142 86 C21H20N6O2S 444.49
5m () 147–149 86 C18H19N5S 345.44
N-(4-Bromophenyl) analog () Not reported Not reported C17H20BrN5OS 422.34

*Data inferred from analogs (e.g., : Mw = 513.84 for 3-bromo isomer).

Key Observations :

  • Melting Points : Triazole derivatives with rigid substituents (e.g., pyridinyl, bromophenyl) exhibit higher melting points (>140°C) compared to alkylated analogs .
  • Molecular Weight : The target compound’s molecular weight (~517.4) is higher than VUAA1 (388.47), likely due to the bromine atom and p-tolyl group .

Pharmacological Activity Comparison

Key Observations :

  • Antimicrobial Potential: The KA series () demonstrates that electron-withdrawing groups (e.g., bromo, chloro) at the aryl ring improve activity, suggesting the target compound’s 2-bromophenyl group may enhance efficacy .
  • Orco Modulation : VUAA1’s ethylphenyl and pyridinyl groups are critical for Orco activation, whereas the target compound’s p-tolyl and bromophenyl substituents may alter specificity .

Biological Activity

N-(2-Bromophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, a compound with the CAS number 477318-72-2, belongs to the class of 1,2,4-triazole derivatives known for their diverse biological activities. This article explores its biological activity, including antiviral, anticancer, and antimicrobial properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C22H18N5OSBr with a molecular weight of 480.38 g/mol. The presence of the triazole ring and the thioacetamide moiety contributes to its biological activities.

Antiviral Activity

Research indicates that compounds containing triazole rings exhibit significant antiviral properties. For instance, a study highlighted that certain triazolethiones demonstrated antiviral effects against various viruses. The mechanism often involves inhibiting viral replication at different stages of the viral life cycle .

Anticancer Activity

1,2,4-Triazole derivatives have been extensively studied for their anticancer potential. In vitro studies have shown that N-(2-Bromophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibits cytotoxic effects against several cancer cell lines. For example:

  • Cell Lines Tested: Human colon cancer (HCT 116), breast cancer (MCF 7).
  • IC50 Values: The compound demonstrated an IC50 value of approximately 5.6 μM against HCT 116 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It was tested against various bacterial strains and fungi:

  • Bacterial Strains: Staphylococcus aureus, Escherichia coli.
  • Fungal Strains: Candida albicans.
    The minimum inhibitory concentration (MIC) values ranged from 32 to 64 μg/mL for bacterial strains and were effective against fungal strains as well .

The biological activity of N-(2-Bromophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is believed to be linked to its ability to inhibit specific enzymes involved in cellular processes. Molecular docking studies suggest that it may interact with tyrosine kinases and other targets critical for cancer cell proliferation .

Case Studies and Research Findings

StudyFindings
Antiviral Study Demonstrated significant inhibition of viral replication in vitro with a focus on triazole derivatives .
Anticancer Evaluation Showed IC50 values ranging from 5.6 μM to 18 μM against various cancer cell lines .
Antimicrobial Testing Effective against Gram-positive and Gram-negative bacteria with MIC values between 32–64 μg/mL .

Q & A

Basic: What are the standard synthetic routes and characterization techniques for this compound?

Answer:
The synthesis typically involves a multi-step protocol starting with condensation reactions to assemble the triazole core, followed by functionalization with bromophenyl and pyridinyl groups. A universal method for analogous compounds includes:

  • Step 1: Condensation of thiourea derivatives with haloketones to form the triazole ring.
  • Step 2: Coupling with 2-bromophenyl acetamide via nucleophilic substitution.
  • Step 3: Purification using column chromatography.

Characterization Techniques:

TechniquePurposeKey Data PointsReference
1H NMR Confirm substituent positionsδ 7.2–8.5 ppm (aromatic protons), δ 4.2 ppm (thioacetamide CH₂)
IR Spectroscopy Identify functional groups1660 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S)
LC-MS Verify molecular weight[M+H]⁺ peak at m/z 418.3
Elemental Analysis Validate purityC, H, N, S within 0.3% of theoretical

Basic: How is initial biological activity assessed for this compound?

Answer:
Computational tools are used to predict bioactivity:

  • PASS Program: Predicts antimicrobial or kinase inhibitory potential based on structural analogs .
  • Molecular Docking: Screens against targets like EGFR or PARP using AutoDock/Vina. Metrics include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions with catalytic residues .

Advanced: How can synthetic yields be optimized using Design of Experiments (DoE)?

Answer:
DoE identifies critical variables (e.g., temperature, solvent polarity, catalyst loading). For triazole derivatives:

FactorOptimal RangeImpact on Yield
Temperature60–80°CHigher temps favor cyclization
SolventDMF/EtOH (3:1)Balances solubility and reactivity
Reaction Time12–18 hrsPrevents byproduct formation

Reference flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) to enhance reproducibility .

Advanced: What crystallographic challenges arise in resolving its solid-state structure?

Answer:
Single-crystal X-ray diffraction may face:

  • Disorder in Aromatic Rings: Mitigated by slow evaporation in CH₂Cl₂/hexane.
  • Hydrogen-Bonding Motifs: N—H⋯O interactions form R₂²(10) dimers, requiring low-temperature (298 K) data collection .

Key Crystallographic Data:

ParameterValue
Dihedral Angles80.70° (amide/dichlorophenyl), 64.82° (amide/pyrazolyl)
R Factor0.038
Space GroupP2₁/c

Advanced: How to resolve discrepancies in biological activity across structural analogs?

Answer:
Perform structure-activity relationship (SAR) studies:

  • Varied Substituents: Compare bromophenyl vs. chlorophenyl analogs (e.g., IC₅₀ differences in kinase assays).
  • Triazole Modifications: Replace pyridinyl with thiazole to assess π-π stacking effects.

Example SAR Table:

AnalogSubstituent (R)IC₅₀ (EGFR, μM)
Target CompoundPyridin-4-yl0.45
Analog 1Thiazol-2-yl1.20
Analog 24-Methoxyphenyl2.80

Data from docking and in vitro assays guide prioritization .

Advanced: How to validate computational predictions with experimental data?

Answer:

  • In Vitro Assays: Compare PASS-predicted antimicrobial activity with broth microdilution (MIC ≤ 8 µg/mL).
  • Kinase Profiling: Test docking hits against recombinant kinases (e.g., 80% inhibition at 10 µM validates ΔG ≤ -9 kcal/mol predictions) .

Basic: What analytical methods ensure compound stability under storage?

Answer:

  • HPLC-PDA: Monitor degradation (e.g., new peaks at 254 nm).
  • TGA/DSC: Assess thermal stability (decomposition >200°C). Store desiccated at -20°C in amber vials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.